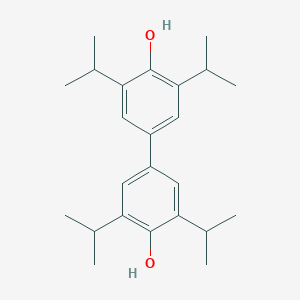

3,3',5,5'-テトライソプロピルビフェニル-4,4'-ジオール

概要

説明

科学的研究の応用

Di(2,6-diisopropylphenol) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its effects on cellular processes and oxidative phosphorylation in mitochondria.

Medicine: Widely used as an anesthetic agent for induction and maintenance of anesthesia.

Industry: Employed in the stabilization of bio-oils containing phenolic compounds.

作用機序

2,6-ジイソプロピルフェノールの主要な作用機序は、GABA-A受容体を介した神経伝達物質ガンマアミノ酪酸(GABA)の阻害機能の陽性調節です . この相互作用により、GABAの阻害効果が強化され、鎮静と催眠効果をもたらします。 さらに、この化合物は、フリーラジカルと反応してフェノキシラジカルを形成することにより、抗酸化特性を示します .

類似の化合物:

- 2,6-ジ-tert-ブチルフェノール

- 2,6-ジエチルフェノール

- 2-tert-ブチルフェノール

比較: 2,6-ジイソプロピルフェノールは、フェノール環の2位と6位に特定のイソプロピル置換基を持つため、独特です。 この構造配置は、特にO-H基との反応性と立体的な相互作用に影響を与えます . 2,6-ジ-tert-ブチルフェノールと比較して、2,6-ジイソプロピルフェノールは立体障害が少なく、そのため、特定の用途に適しています .

生化学分析

Biochemical Properties

3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol plays a significant role in biochemical reactions due to its strong antibacterial activity against Gram-positive bacteria. It interacts with various enzymes and proteins, displaying antioxidant properties that help in scavenging free radicals. The compound’s interaction with these biomolecules helps in reducing oxidative stress and protecting cells from damage .

Cellular Effects

The effects of 3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce cell-cycle arrest, apoptosis, and oxidative stress in certain cell lines, thereby affecting cell proliferation and survival .

Molecular Mechanism

At the molecular level, 3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. Additionally, it modulates various signaling pathways, including the PI3K/AKT/NF-κB pathway, which plays a crucial role in cell survival and apoptosis .

Metabolic Pathways

3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s antioxidant properties help in maintaining cellular redox balance and protecting cells from oxidative damage .

Transport and Distribution

Within cells and tissues, 3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring its availability at target sites where it exerts its effects .

Subcellular Localization

The subcellular localization of 3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its role in modulating cellular processes and protecting cells from oxidative stress .

準備方法

合成経路と反応条件: 2,6-ジイソプロピルフェノールの合成には、通常、フェノールのイソプロピル化が含まれます。 一般的な方法の1つは、フェノールがH-ベータまたはH-モルデナイトなどの酸触媒の存在下でイソプロピルアルコールと反応するフリーデル・クラフツアルキル化です . 反応条件は、100〜150°Cの温度とフェノールとイソプロピルアルコールの特定のモル比で、高い選択性と変換率を実現するように最適化されています .

工業生産方法: 工業的には、2,6-ジイソプロピルフェノールの製造には、連続フロープロセスが用いられることがよくあります。 この方法は、安全性、スケーラビリティ、効率を高めます。 このプロセスは、2段階の手順で構成されます。まず、二重フリーデル・クラフツアルキル化を行い、次に脱炭酸を行います . このアプローチにより、有害な化学物質への暴露を最小限に抑え、スケールアップが容易になります .

3. 化学反応の分析

反応の種類: 2,6-ジイソプロピルフェノールは、次の反応を含むさまざまな化学反応を起こします。

酸化: フェノール基は酸化されてキノンを形成することができます。

還元: 化合物は還元されて対応するアルコールを形成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: キノンやその他の酸化された誘導体。

還元: アルコールやその他の還元された形態。

置換: ハロゲン化またはニトロ化された誘導体.

4. 科学研究への応用

2,6-ジイソプロピルフェノールは、科学研究で幅広い用途があります。

化学: さまざまな有機合成反応における試薬として使用されます。

生物学: 細胞プロセスとミトコンドリアにおける酸化リン酸化への影響について研究されています.

化学反応の分析

Types of Reactions: Di(2,6-diisopropylphenol) undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated derivatives.

類似化合物との比較

- 2,6-Di-tert-butylphenol

- 2,6-Diethylphenol

- 2-tert-Butylphenol

Comparison: Di(2,6-diisopropylphenol) is unique due to its specific isopropyl substituents at the 2 and 6 positions on the phenolic ring. This structural arrangement influences its reactivity and steric interactions, particularly with the O-H group . Compared to 2,6-di-tert-butylphenol, Di(2,6-diisopropylphenol) exhibits less steric strain, making it more suitable for certain applications .

生物活性

3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol, also known as Dipropofol or Propofol dimer, is a chemical compound with significant biological activities. This dimeric derivative of Propofol has garnered attention due to its antibacterial properties and potential applications in various therapeutic areas. This article reviews the biological activity of this compound, focusing on its antibacterial effects, antioxidant capabilities, and implications in medical research.

- Molecular Formula : CHO

- Molecular Weight : 354.53 g/mol

- CAS Number : 2416-95-7

- Appearance : Yellow solid

- Melting Point : 107.0 to 111.0 °C

- Solubility : Slightly soluble in chloroform and methanol .

Antibacterial Activity

3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol exhibits strong antibacterial activity against Gram-positive bacteria. Studies indicate that it has a significant inhibitory effect on various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) for these bacteria is reported to be in the range of 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 40 | 29 |

| Enterococcus faecalis | 50 | 24 |

| Pseudomonas aeruginosa | 50 | 30 |

| Klebsiella pneumoniae | 50 | 19 |

Antioxidant Activity

The compound also displays notable antioxidant properties. It acts as a radical scavenger, which helps in mitigating oxidative stress within biological systems. This characteristic is particularly beneficial in preventing cellular damage associated with various diseases .

The mechanism underlying the antibacterial action of Dipropofol involves disruption of bacterial cell membrane integrity and interference with metabolic processes. This disruption leads to cell lysis and ultimately bacterial death. The antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals, thus protecting cells from oxidative damage .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial effects of Dipropofol against multiple strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly. This suggests potential applications in treating infections where biofilm formation is a critical factor.

Clinical Implications

Given its properties, there is ongoing research into the use of Dipropofol in clinical settings, particularly in surgeries where infection control is paramount. Its dual role as an anesthetic and an antibacterial agent presents a unique opportunity for improving patient outcomes during procedures .

特性

IUPAC Name |

4-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O2/c1-13(2)19-9-17(10-20(14(3)4)23(19)25)18-11-21(15(5)6)24(26)22(12-18)16(7)8/h9-16,25-26H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAISRHCMPQROAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C2=CC(=C(C(=C2)C(C)C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178867 | |

| Record name | Dipropofo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416-95-7 | |

| Record name | Dipropofo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002416957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropofo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-Tetraisopropyl-4,4'-dihydroxybiphenyl or 3,3',5,5'-tetrakis(1-methylethyl)-[1,1'-biphenyl]-4,4'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPOFO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9GE6HX42A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。